molecular formula C21H23ClN2O B12916441 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol CAS No. 925217-94-3

1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol

Cat. No.: B12916441
CAS No.: 925217-94-3
M. Wt: 354.9 g/mol
InChI Key: SJDLUAQSQRBWLX-UHFFFAOYSA-N
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Description

1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol is a complex organic compound that features a unique combination of indole, piperidine, and chlorobenzyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole derivative, the compound undergoes a Friedel-Crafts alkylation to introduce the chlorobenzyl group.

    Piperidine Ring Formation: The intermediate product is then subjected to a nucleophilic substitution reaction with piperidine, forming the piperidine ring.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole ring.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or modified indole derivatives.

    Substitution: Formation of substituted chlorobenzyl derivatives.

Scientific Research Applications

1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the piperidine ring can modulate the compound’s binding affinity. The chlorobenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

    1-((1H-indol-3-yl)methyl)-4-benzylpiperidin-4-ol: Lacks the chlorobenzyl group, resulting in different biological activities.

    1-((1H-indol-3-yl)methyl)-4-(4-fluorobenzyl)piperidin-4-ol: Contains a fluorobenzyl group instead of a chlorobenzyl group, which can affect its reactivity and interactions.

Uniqueness: 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

CAS No.

925217-94-3

Molecular Formula

C21H23ClN2O

Molecular Weight

354.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-(1H-indol-3-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C21H23ClN2O/c22-18-7-5-16(6-8-18)13-21(25)9-11-24(12-10-21)15-17-14-23-20-4-2-1-3-19(17)20/h1-8,14,23,25H,9-13,15H2

InChI Key

SJDLUAQSQRBWLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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